1-Acetylindoline-5-carboxylic acid
CAS No.: 153247-93-9
Cat. No.: VC21096784
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 153247-93-9 |
---|---|
Molecular Formula | C11H11NO3 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | 1-acetyl-2,3-dihydroindole-5-carboxylic acid |
Standard InChI | InChI=1S/C11H11NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H,14,15) |
Standard InChI Key | KRXHHESVJTVORG-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC2=C1C=CC(=C2)C(=O)O |
Canonical SMILES | CC(=O)N1CCC2=C1C=CC(=C2)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Structure
The molecular structure of 1-Acetylindoline-5-carboxylic acid features a 2,3-dihydroindole (indoline) scaffold with an acetyl group attached to the nitrogen at position 1 and a carboxylic acid group at position 5 of the benzene ring . This arrangement creates a molecule with both polar and non-polar regions, influencing its solubility and reactivity. The acetyl group introduces amide functionality, while the carboxylic acid group provides acidic properties and hydrogen bonding capabilities.
The presence of these functional groups results in a compound with potential for multiple interaction points in chemical reactions and biological systems. The rigidity of the indoline core combined with the flexibility of the functional groups determines the three-dimensional orientation and accessibility of reactive sites. This structural arrangement is critical for understanding the compound's potential applications in organic synthesis and pharmaceutical research.
Physical and Chemical Properties
The physical and chemical properties of 1-Acetylindoline-5-carboxylic acid, many of which have been computationally predicted, provide insights into its behavior under various conditions. The compound has a predicted boiling point of 508.9±50.0°C, indicating its high thermal stability . Its estimated density is 1.338±0.06 g/cm³, which is typical for compounds with aromatic rings and polar functional groups .
The compound's acidic nature is reflected in its predicted pKa value of 4.01±0.20, which is characteristic of aromatic carboxylic acids . This acidity makes it capable of participating in acid-base reactions and forming salts with appropriate bases. The presence of both the carboxylic acid group and the amide functionality contributes to its polar character, likely influencing its solubility in various solvents.
Table 1: Physical and Chemical Properties of 1-Acetylindoline-5-carboxylic acid
Property | Value | Method |
---|---|---|
Molecular Formula | C11H11NO3 | -- |
Molecular Weight | 205.21 g/mol | -- |
Boiling Point | 508.9±50.0°C | Predicted |
Density | 1.338±0.06 g/cm³ | Predicted |
pKa | 4.01±0.20 | Predicted |
Spectroscopic and Analytical Data
Analytical data for 1-Acetylindoline-5-carboxylic acid includes predicted collision cross-section (CCS) measurements for various ionic forms, which are valuable for mass spectrometry-based identification and characterization . These predictions facilitate the compound's detection and quantification in complex matrices using advanced analytical techniques.
Table 2: Predicted Collision Cross Section Data for 1-Acetylindoline-5-carboxylic acid
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 206.08118 | 143.8 |
[M+Na]+ | 228.06312 | 154.3 |
[M+NH4]+ | 223.10772 | 151.0 |
[M+K]+ | 244.03706 | 151.7 |
[M-H]- | 204.06662 | 143.5 |
[M+Na-2H]- | 226.04857 | 146.9 |
[M]+ | 205.07335 | 144.8 |
[M]- | 205.07445 | 144.8 |
These spectroscopic parameters are essential for structure confirmation and purity assessment in both research and quality control contexts. The mass spectrometry data, particularly the exact mass values for different adducts, provides a reliable means for identifying the compound in analytical studies and distinguishing it from structurally related molecules.
Category | Classification/Statement | Code |
---|---|---|
Signal Word | Warning | -- |
Pictogram | Exclamation Mark (Irritant) | GHS07 |
Hazard Statements | Harmful if swallowed | H302 |
Causes skin irritation | H315 | |
Causes serious eye irritation | H319 | |
May cause respiratory irritation | H335 | |
Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapours/spray | P261 |
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | P305+P351+P338 |
Supplier | Product Number | Quantity | Purity | Price (USD) |
---|---|---|---|---|
Toronto Research Chemicals | A179313 | 10 mg | -- | $45.00 |
Toronto Research Chemicals | A179313 | 25 mg | -- | $55.00 |
American Custom Chemicals Corporation | CHM0097560 | 1 g | 95.00% | $765.23 |
American Custom Chemicals Corporation | CHM0097560 | 2.5 g | 95.00% | $1065.66 |
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